molecular formula C11H21NO2 B8714098 Ethyl 2-amino-3-cyclohexylpropanoate

Ethyl 2-amino-3-cyclohexylpropanoate

Cat. No.: B8714098
M. Wt: 199.29 g/mol
InChI Key: NYJXAHCVTRDWEF-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-cyclohexylpropanoate is an ester derivative of the non-proteinogenic amino acid 2-amino-3-cyclohexylpropanoic acid. Its structure features a cyclohexyl substituent at the β-position and an ethyl ester group at the α-carboxyl position (Fig. 1). This compound is frequently utilized as a chiral building block in pharmaceutical synthesis, particularly for protease inhibitors and covalent enzyme inhibitors .

Synthesis: A common route involves reacting (S)-2-amino-3-cyclohexylpropanoic acid with ethanol and thionyl chloride (SOCl₂) under reflux, yielding the ethyl ester with a 68% isolated yield after purification . The hydrochloride salt form is also commercially available but has been discontinued by some suppliers (e.g., CymitQuimica) .

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

ethyl 2-amino-3-cyclohexylpropanoate

InChI

InChI=1S/C11H21NO2/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h9-10H,2-8,12H2,1H3

InChI Key

NYJXAHCVTRDWEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1CCCCC1)N

Origin of Product

United States

Comparison with Similar Compounds

Ethyl vs. Methyl vs. tert-Butyl Esters

Replacing the ethyl ester with methyl or tert-butyl groups alters lipophilicity and steric bulk, impacting solubility and biological activity.

Compound Name Molecular Formula Molecular Weight (g/mol) Synthesis Yield Key Applications Reference(s)
Ethyl 2-amino-3-cyclohexylpropanoate C₁₁H₂₁NO₂ 199.29 68% Cathepsin S inhibitors
Methyl analog (MPI25b) C₂₄H₃₅N₂O₅ 431.55 84% Antiviral peptidomimetics
(S)-tert-Butyl 2-amino-3-cyclohexylpropanoate C₁₃H₂₅NO₂ 227.35 N/A Chiral intermediates

Key Findings :

  • The methyl ester (MPI25b) demonstrates higher synthetic yield (84%) due to optimized coupling conditions in peptidomimetic synthesis .
  • The tert-butyl analog is more lipophilic (MW 227.35 vs. 199.29), enhancing stability in hydrophobic environments .

Cyclohexyl vs. Cyclobutyl vs. Aromatic Substituents

Variations in the β-position substituent influence steric effects and binding affinity.

Compound Name Substituent Molecular Weight (g/mol) ¹H NMR (δ, ppm) Key Properties Reference(s)
This compound Cyclohexyl 199.29 1.24 (t, J=7.0 Hz, CH₂CH₃) High steric bulk, chiral
Ethyl 2-amino-3-cyclobutylpropanoate Cyclobutyl 185.25 N/A Reduced steric hindrance
Ethyl 3-amino-3-(3-methylphenyl)propanoate 3-Methylphenyl 237.31 N/A Aromatic π-π interactions

Key Findings :

  • Aromatic substituents (e.g., 3-methylphenyl) introduce π-π stacking capabilities, which may enhance target binding in enzyme inhibitors .

Hydrochloride Salt vs. Free Base

The hydrochloride salt form improves crystallinity and shelf stability but may limit solubility in non-polar solvents.

Compound Name Form Solubility Commercial Availability Reference(s)
This compound Free base Moderate in EtOH Discontinued by CymitQuimica
This compound HCl Hydrochloride High in H₂O Available from Nanjing Xinbell

Key Findings :

  • The hydrochloride salt is preferred for pharmaceutical formulations due to enhanced stability and aqueous solubility .

Figures

  • Fig. 1: Structure of this compound.
  • Fig. 2: Synthetic route for this compound .

Tables : See Sections 2.1–2.3 for comparative data.

Q & A

Q. How can researchers validate the biological targets of this compound in complex matrices?

  • Methodological Answer : Employ chemical proteomics (e.g., activity-based protein profiling with clickable probes). SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) quantifies target engagement in live cells. Cross-link the compound to biotinylated tags for pull-down assays followed by LC-MS/MS identification .

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